molecular formula C12H23NO3 B12852838 tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate

Cat. No.: B12852838
M. Wt: 229.32 g/mol
InChI Key: VXNZTAWIMXNBPR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with tert-butyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-Butyl 3-oxoazetidine-1-carboxylate, while reduction may produce tert-Butyl 3-aminoazetidine-1-carboxylate.

Scientific Research Applications

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(tert-butoxy)azetidine-1-carboxylate is unique due to its tert-butoxy group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxy]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)15-9-7-13(8-9)10(14)16-12(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZTAWIMXNBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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